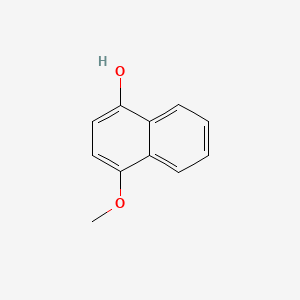

4-Methoxy-1-naphthol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTGCZBEERTTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058908 | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-85-5 | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Walrycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WALRYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC5CL28DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 126 °C | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Methoxy-1-naphthol, a valuable intermediate in the development of various pharmaceuticals. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a key building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. This guide outlines the most common and effective methods for its synthesis, primarily starting from 1,4-naphthoquinone (B94277), 1,4-dihydroxynaphthalene (B165239), and 1-naphthol (B170400). Each pathway is presented with detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. A comparative analysis of these methods is provided in a tabular format to aid in the selection of the most suitable route based on factors such as yield, purity, and procedural complexity.

Introduction

This compound, also known as 1-hydroxy-4-methoxynaphthalene, is a naphthol derivative with significant applications in medicinal chemistry. Its structure serves as a scaffold for the synthesis of a variety of compounds with potential therapeutic activities. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide aims to provide a detailed technical resource for the laboratory-scale synthesis of this compound.

Core Synthesis Pathways

Three primary synthetic routes to this compound have been identified and are detailed below.

Pathway 1: From 1,4-Dihydroxynaphthalene

This pathway involves the selective O-methylation of 1,4-dihydroxynaphthalene. This method is often favored due to the ready availability of the starting material and the generally high yields achievable.

Reaction Scheme:

Caption: Synthesis of this compound from 1,4-Dihydroxynaphthalene.

Experimental Protocol:

A detailed experimental protocol for the O-methylation of a dihydroxynaphthalene compound using dimethyl sulfate (DMS) in the presence of a base provides a strong model for this synthesis.[1]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxynaphthalene (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetone.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) (approximately 2.5 equivalents) dropwise to the stirred solution at room temperature.

-

Addition of Methylating Agent: To the resulting solution, add dimethyl sulfate (DMS) (approximately 1.2 equivalents) dropwise while maintaining the temperature at or below 45°C. The reaction is exothermic and may require cooling.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-65°C) and maintain for a period of 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: From 1,4-Naphthoquinone

This two-step pathway begins with the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, which is then selectively methylated as described in Pathway 1.

Reaction Scheme:

Caption: Synthesis of this compound from 1,4-Naphthoquinone.

Experimental Protocol:

-

Step 1: Reduction of 1,4-Naphthoquinone

A common method for the reduction of quinones to hydroquinones involves the use of sodium dithionite (B78146).

-

Suspension: Suspend 1,4-naphthoquinone (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a flask with vigorous stirring.

-

Reduction: Add a solution of sodium dithionite (Na₂S₂O₄) (2-3 equivalents) in water dropwise to the suspension. The disappearance of the yellow color of the quinone indicates the progress of the reduction.

-

Isolation: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dihydroxynaphthalene. This intermediate is often used in the next step without further purification.

-

-

Step 2: Selective Methylation of 1,4-Dihydroxynaphthalene

Follow the protocol outlined in Pathway 1.

Pathway 3: From 1-Naphthol

The synthesis of this compound from 1-naphthol is a more complex route that typically involves an initial oxidation to introduce a hydroxyl or related group at the 4-position, followed by selective methylation. The direct and selective oxidation of 1-naphthol at the 4-position can be challenging. A potential, though less direct, route could involve a multi-step sequence such as Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation. However, a more common industrial approach for similar transformations involves catalytic vapor-phase reactions. For laboratory-scale synthesis, this route is generally less favorable due to its complexity and potentially lower yields compared to the other pathways.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of this compound from 1-Naphthol.

Due to the lack of a well-established, high-yielding, and straightforward laboratory protocol for this transformation in the reviewed literature, a detailed experimental procedure is not provided here. Researchers interested in this route would likely need to undertake significant methods development.

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Pathway 1: From 1,4-Dihydroxynaphthalene | Pathway 2: From 1,4-Naphthoquinone | Pathway 3: From 1-Naphthol |

| Starting Material | 1,4-Dihydroxynaphthalene | 1,4-Naphthoquinone | 1-Naphthol |

| Key Reagents | Dimethyl Sulfate, Base (e.g., NaOH) | Reducing Agent (e.g., Na₂S₂O₄), Dimethyl Sulfate, Base | Oxidizing Agent, Methylating Agent |

| Number of Steps | 1 | 2 | Multi-step |

| Reported Yield | High (Potentially >90%)[1] | Moderate to High (dependent on both steps) | Variable and likely lower |

| Purity of Crude Product | Good to Excellent | Good | Variable |

| Key Advantages | High yield, single step, readily available starting material. | Utilizes a common and stable starting material. | Potentially cost-effective starting material. |

| Key Disadvantages | 1,4-Dihydroxynaphthalene can be sensitive to oxidation. | Two-step process, requires handling of a reducing agent. | Lack of selective and high-yielding methods for C4 functionalization. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: Grey to brown-purple crystalline powder.[2]

-

Melting Point: 126-129 °C.[3]

-

Spectroscopic Data:

-

¹H NMR: Spectral data is available in public databases.[4][5]

-

¹³C NMR: Spectral data is available in public databases.[6]

-

IR Spectroscopy: Characteristic peaks should be observed for the hydroxyl and methoxy (B1213986) functional groups, as well as the aromatic naphthalene (B1677914) core.[2]

-

Conclusion

This technical guide has detailed the primary synthetic pathways to this compound, providing a valuable resource for chemists in the pharmaceutical and related industries. The synthesis starting from 1,4-dihydroxynaphthalene appears to be the most efficient and high-yielding method for laboratory-scale preparation. The two-step route from the more stable 1,4-naphthoquinone is also a viable and practical option. While the synthesis from 1-naphthol is conceptually possible, it presents significant challenges in terms of selectivity and efficiency. The provided experimental protocols and comparative data are intended to guide researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs.

References

Spectroscopic Profile of 4-Methoxy-1-naphthol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-1-naphthol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the structural elucidation and characterization of this compound.

Executive Summary

This compound (C₁₁H₁₀O₂) is a naphthalene (B1677914) derivative with significant applications in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, purity assessment, and the understanding of its chemical behavior. This guide presents a consolidated overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. The data is presented in structured tables for clarity, accompanied by detailed experimental protocols for reproducibility. Furthermore, graphical representations of the experimental workflows are provided to aid in the conceptual understanding of the data acquisition processes.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 - 8.25 | m | 1H | Ar-H |

| 7.75 - 7.90 | m | 1H | Ar-H |

| 7.40 - 7.55 | m | 2H | Ar-H |

| 7.20 - 7.30 | d | 1H | Ar-H |

| 6.70 - 6.80 | d | 1H | Ar-H |

| 5.40 (broad s) | s | 1H | -OH |

| 3.95 | s | 3H | -OCH₃ |

Solvent: DMSO-d6. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-O (Aromatic) |

| 149.0 | C-O (Aromatic) |

| 127.0 - 128.5 | Ar-C |

| 125.0 - 126.5 | Ar-C |

| 122.0 - 123.5 | Ar-C |

| 105.0 - 106.0 | Ar-C |

| 100.0 - 101.0 | Ar-C |

| 55.5 | -OCH₃ |

Solvent: Polysol. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H Stretch (phenolic) |

| 3050 - 3100 | Medium | C-H Stretch (aromatic) |

| 2850 - 3000 | Medium | C-H Stretch (aliphatic, -OCH₃) |

| 1590 - 1620 | Strong | C=C Stretch (aromatic ring) |

| 1230 - 1270 | Strong | C-O Stretch (aryl ether) |

| 1020 - 1080 | Strong | C-O Stretch (methoxy) |

Sample Preparation: KBr wafer or ATR.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| ~325 - 335 | Methanol or Ethanol |

This is an estimated value based on analogous compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry vial.

-

Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.

-

Standard Addition : A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference peak at 0 ppm.

-

Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition : The appropriate NMR experiment (e.g., a standard one-pulse experiment for ¹H, or a proton-decoupled experiment for ¹³C) is initiated. Key parameters such as the number of scans, pulse width, and relaxation delay are set to ensure a good signal-to-noise ratio and accurate integration.

-

Data Processing : The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Solid Film Method) : A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]

-

Film Deposition : A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

Data Acquisition : The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty sample compartment is first recorded. Then, the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Serial Dilution : The stock solution is serially diluted to prepare a series of standard solutions of known, lower concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Spectrophotometer Setup : The UV-Vis spectrophotometer is turned on and allowed to warm up to stabilize the lamp source. The desired wavelength range for scanning is set.

-

Blank Measurement : A cuvette is filled with the pure solvent to be used as a blank. The blank is placed in the spectrophotometer, and a baseline correction is performed to zero the absorbance across the entire wavelength range.

-

Sample Measurement : The cuvette is rinsed and filled with one of the sample solutions. The absorbance of the sample is then measured across the specified wavelength range. This process is repeated for all standard solutions.

-

Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantitative analysis if a calibration curve is constructed.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for UV-Vis Spectroscopy.

References

Physical properties of 4-Methoxy-1-naphthol (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Methoxy-1-naphthol, a compound of interest in antibacterial drug discovery. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical Properties

This compound is a naphthol derivative with the chemical formula C₁₁H₁₀O₂. It presents as a solid at room temperature.[1][2][3] A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Melting Point | 124-129 °C | [1][2][3] |

| Water Solubility | Soluble | [1] |

| DMSO Solubility | Slightly Soluble | [1] |

| Methanol Solubility | Slightly Soluble | [1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and development of any chemical entity. The following sections detail standardized experimental protocols for measuring the melting point and solubility of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The capillary method is a widely accepted technique for determining the melting point of organic compounds.[1][4]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with a high-boiling point oil like paraffin (B1166041) or silicone oil, or a digital Mel-Temp apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (for powdering the sample)

-

Bunsen burner or heating mantle (for Thiele tube method)

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated to ensure even heat distribution via convection currents. The temperature should be raised at a rate of approximately 1-2°C per minute as the expected melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. This range is reported as the melting point.

For more standardized procedures, refer to USP <741> guidelines.[5][6][7][8]

Solubility Determination (OECD Guideline 105)

Solubility is a fundamental physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining the water solubility of substances.[2][9][10][11][12]

Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Vials or flasks with airtight seals

-

Centrifuge or filtration apparatus (with filters that do not adsorb the test substance)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated balance

-

pH meter

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample amount and equilibration time.

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached.[9][10]

-

The solution is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

For other organic solvents, a similar protocol can be followed, replacing water with the solvent of interest. ASTM E1148 also provides a standard test method for measurements of aqueous solubility.[3]

Mechanism of Action: Targeting the WalK/WalR Signaling Pathway

This compound has been identified as a novel antibacterial agent that targets the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[13][14][15] This system is essential for bacterial viability, primarily due to its role in regulating cell wall metabolism.[13][14]

The WalK/WalR system is a canonical two-component system comprising a membrane-bound sensor histidine kinase (WalK) and a cytoplasmic response regulator (WalR).[13][16][17] The signaling cascade is initiated by an environmental stimulus, leading to the autophosphorylation of WalK. The phosphoryl group is then transferred to WalR, which, in its phosphorylated state, acts as a transcriptional regulator, controlling the expression of genes involved in cell wall synthesis and hydrolysis.[16][17][18] By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell death.

Caption: The WalK/WalR signaling pathway and the inhibitory action of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. filab.fr [filab.fr]

- 3. store.astm.org [store.astm.org]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. scribd.com [scribd.com]

- 6. thinksrs.com [thinksrs.com]

- 7. uspbpep.com [uspbpep.com]

- 8. youtube.com [youtube.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Essentiality and function of WalK/WalR two-component system: the past, present, and future of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New insights into the WalK/WalR (YycG/YycF) essential signal transduction pathway reveal a major role in controlling cell wall metabolism and biofilm formation in Staphylococcus aureus - Research - Institut Pasteur [research.pasteur.fr]

- 16. journals.asm.org [journals.asm.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Homeostatic control of cell wall hydrolysis by the WalRK two-component signaling pathway in Bacillus subtilis | eLife [elifesciences.org]

An In-depth Technical Guide to 4-Methoxy-1-naphthol (CAS: 84-85-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1-naphthol (CAS: 84-85-5), a versatile aromatic organic compound with significant applications in the synthesis of dyes, pigments, and pharmaceuticals. Notably, it has emerged as a promising scaffold in drug discovery due to its activity as a novel antibacterial agent targeting the WalK/WalR two-component signal transduction system in Gram-positive bacteria and as an activator of the human pregnane (B1235032) X receptor (PXR). This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities with a focus on its mechanism of action.

Chemical and Physical Properties

This compound, also known as 1-hydroxy-4-methoxynaphthalene, is a naphthol derivative characterized by the presence of both a hydroxyl and a methoxy (B1213986) group on the naphthalene (B1677914) ring.[1][2] These functional groups contribute to its reactivity and utility as a chemical intermediate.[3] The compound typically appears as a pale purple to light purple solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84-85-5 | [1][2][5][6] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][5] |

| Molecular Weight | 174.196 g/mol | [2][5] |

| Melting Point | 126-129 °C | [2][5][6] |

| Boiling Point | 350.1 ± 15.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Appearance | Pale purple solid | [3] |

| Solubility | Soluble in water | [6] |

| LogP | 2.54 | [5] |

Table 2: Spectroscopic Data of this compound

| T-echnique | Data | Reference(s) |

| ¹H NMR | Spectra available | [7] |

| ¹³C NMR | Spectra available | [7] |

| IR | Spectra available | [8] |

| MS | Spectra available | [7] |

Synthesis of this compound

While various synthetic routes to naphthol derivatives exist, a common laboratory-scale synthesis of this compound involves the selective methylation of 1,4-dihydroxynaphthalene (B165239) (also known as naphthohydroquinone). The regioselectivity of this reaction is a critical aspect, and various methylating agents and reaction conditions can be employed.

Experimental Protocol: Synthesis from 1,4-Naphthoquinone (B94277) via 1,4-Dihydroxynaphthalene

This two-step procedure involves the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, followed by a regioselective methylation.

Step 1: Reduction of 1,4-Naphthoquinone to 1,4-Dihydroxynaphthalene

-

Materials: 1,4-Naphthoquinone, Sodium hydrosulfite (Na₂S₂O₄), Water, Diethyl ether.

-

Procedure:

-

In a round-bottom flask, suspend 1,4-naphthoquinone in water.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add a solution of sodium hydrosulfite in water to the suspension. The color of the reaction mixture will change from yellow to a pale off-white, indicating the reduction to 1,4-dihydroxynaphthalene.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Extract the aqueous mixture with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 1,4-dihydroxynaphthalene. This intermediate is often used in the next step without further purification due to its susceptibility to oxidation.

-

Step 2: Regioselective Methylation of 1,4-Dihydroxynaphthalene

-

Materials: 1,4-Dihydroxynaphthalene (from Step 1), Anhydrous methanol (B129727), Dimethyl sulfate (DMS), Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the crude 1,4-dihydroxynaphthalene in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide in methanol to the flask.

-

To the resulting solution, add dimethyl sulfate dropwise while maintaining the low temperature. The regioselectivity of the methylation is influenced by the reaction conditions. To favor mono-methylation at the 4-position, a stoichiometric amount of the methylating agent is crucial.

-

Allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding dilute hydrochloric acid to neutralize the excess base.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and determine its melting point to confirm its identity and purity.

-

Activation of the Human Pregnane X Receptor (PXR)

This compound has been identified as a novel activator of the human pregnane X receptor (PXR). [4][6]PXR is a nuclear receptor that plays a key role in sensing the presence of foreign substances (xenobiotics) and upregulating the expression of genes involved in their metabolism and detoxification, most notably the cytochrome P450 enzyme CYP3A4.

Mechanism of Action: As a PXR activator, this compound binds to the ligand-binding domain of the receptor. This binding event induces a conformational change in the PXR protein, leading to its translocation to the nucleus, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to specific DNA response elements in the promoter regions of target genes, thereby initiating their transcription.

Diagram 3: PXR Activation by this compound

Experimental Protocols for Biological Activity

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a target Gram-positive bacterium, such as Staphylococcus aureus.

-

Materials: this compound, Target bacterial strain (e.g., S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation, Spectrophotometer.

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the target bacteria in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL, which corresponds to a specific optical density at 600 nm (OD₆₀₀).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations to be tested.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of the compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD₆₀₀ of each well using a microplate reader.

-

PXR Activation Assay: Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to quantify the activation of PXR by this compound.

-

Materials: HepG2 cells (or other suitable human liver cell line), Plasmid encoding a PXR-responsive luciferase reporter (e.g., containing the CYP3A4 promoter), Plasmid for constitutive expression of a control reporter (e.g., Renilla luciferase), Lipofectamine or other transfection reagent, this compound, Rifampicin (positive control), DMSO, Luciferase assay reagent.

-

Procedure:

-

Cell Culture and Transfection: Culture HepG2 cells in appropriate media. Co-transfect the cells with the PXR-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

Cell Plating: After transfection, seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and a positive control (Rifampicin).

-

Incubation: Incubate the treated cells for 24-48 hours to allow for PXR activation and subsequent luciferase expression.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Express the results as fold activation relative to the vehicle control.

-

Applications

The unique properties of this compound make it a valuable compound in several industrial and research areas:

-

Dyes and Pigments: It serves as a key intermediate in the synthesis of various colorants, including azo dyes and naphthoquinone derivatives, used in textiles, inks, and coatings. [3]* Pharmaceuticals and Fine Chemicals: Its reactive nature allows for its use as a precursor in the synthesis of bioactive molecules and complex organic compounds. [3]* Research Chemical: It is employed in research to study oxidative coupling reactions and as a reagent in analytical chemistry. [3]Its specific biological activities make it a tool compound for investigating the WalK/WalR pathway and PXR-mediated gene regulation.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [2]Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and distinct biological activities. Its role as an intermediate in the synthesis of various materials is well-established. Furthermore, its ability to inhibit the essential bacterial WalK/WalR signaling pathway and activate the human PXR nuclear receptor highlights its potential as a lead structure for the development of novel antibacterial agents and as a tool for studying xenobiotic metabolism. This technical guide provides a foundational resource for researchers and professionals working with or interested in the applications of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | CAS#:84-85-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

4-Methoxy-1-naphthol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthol, a derivative of naphthol, is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its chemical structure, characterized by a naphthalene (B1677914) core with methoxy (B1213986) and hydroxyl functional groups, imparts a range of biological activities. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and biological activities of this compound, with a focus on its role as an antibacterial agent and a modulator of nuclear receptor signaling.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₀O₂.[1][2][3][4][5] Its molecular and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 174.20 g/mol | [1][2][3][5] |

| CAS Number | 84-85-5 | [1][2][5] |

| Appearance | Grey to brown-purple crystalline powder | |

| Melting Point | 126-129 °C | [2] |

| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | |

| InChI | 1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3 | [2] |

| SMILES | COc1ccc(O)c2ccccc12 | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Data Highlights |

| ¹H NMR | Spectral data is available and consistent with the proposed structure. |

| ¹³C NMR | Spectral data is available and consistent with the proposed structure. |

| IR Spectroscopy | Characteristic peaks corresponding to O-H and C-O stretching are observed. |

| Mass Spectrometry | The molecular ion peak corresponds to the calculated exact mass. |

Synthesis

A general method for the synthesis of this compound involves the methylation of 1,4-dihydroxynaphthalene (B165239). While a specific detailed protocol for this compound is not provided in the search results, a plausible synthetic route can be inferred from standard organic chemistry procedures for the methylation of phenols.

General Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1,4-dihydroxynaphthalene in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate one of the hydroxyl groups. The reaction is typically stirred at room temperature.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise to the reaction mixture. The reaction is often heated to ensure completion.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Biological Activity and Applications

This compound has emerged as a compound of interest due to its activity against Gram-positive bacteria and its ability to modulate the human pregnane (B1235032) X receptor (PXR).

Antibacterial Activity: Targeting the WalK/WalR Signaling Pathway

This compound has been identified as a novel antibacterial compound that specifically targets the essential WalK/WalR two-component signal transduction system in Gram-positive bacteria. This pathway is crucial for controlling cell wall metabolism, making it an attractive target for new antibiotics.

The WalK/WalR system is a two-component regulatory system where WalK is a sensor histidine kinase and WalR is its cognate response regulator. Upon sensing a specific signal, WalK autophosphorylates and then transfers the phosphoryl group to WalR. Phosphorylated WalR then acts as a transcriptional regulator, controlling the expression of genes involved in cell wall hydrolysis and synthesis. By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Modulation of Human Pregnane X Receptor (PXR)

This compound has also been identified as a novel human PXR activator. PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. Activation of PXR can have significant implications for drug-drug interactions and the disposition of various therapeutic agents.

The activation of PXR by a ligand, such as this compound, leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, such as CYP3A4, leading to their increased transcription.

References

Unveiling the Solid-State Architecture of 4-Methoxy-1-naphthol: A Technical Guide to its Crystal Structure and Biological Interactions

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-Methoxy-1-naphthol, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details the precise three-dimensional arrangement of atoms in the solid state, outlines the experimental protocols for its determination, and explores its interactions with key biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound (C₁₁H₁₀O₂) is a naphthol derivative with emerging biological significance. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This guide presents the definitive crystal structure of this compound, determined by single-crystal X-ray diffraction, and discusses its implications for its known biological activities as an inhibitor of the WalK/WalR signaling pathway in Gram-positive bacteria and as an activator of the human pregnane (B1235032) X receptor (PXR).

Crystal Structure of this compound

The crystal structure of this compound was determined from high-quality single crystals and the crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 763605.[1] The molecule crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound.

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₂ |

| Formula Weight | 174.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.535 (2) |

| b (Å) | 4.9780 (10) |

| c (Å) | 15.298 (3) |

| α (°) | 90 |

| β (°) | 109.50 (3) |

| γ (°) | 90 |

| Volume (ų) | 827.4 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.398 |

| Absorption Coefficient (mm⁻¹) | 0.096 |

| F(000) | 368 |

Selected Bond Lengths and Angles

The intramolecular geometry of this compound is characterized by standard bond lengths and angles for aromatic and ether functionalities. Key geometric parameters are presented below.

| Bond | Length (Å) | Angle | Angle (°) |

| O1 - C1 | 1.372 (2) | C2 - C1 - C9 | 120.0 (2) |

| O2 - C4 | 1.366 (2) | C3 - C4 - O2 | 117.8 (2) |

| O2 - C11 | 1.423 (3) | C5 - C4 - O2 | 124.3 (2) |

| C1 - C2 | 1.365 (3) | C4 - O2 - C11 | 117.5 (2) |

| C3 - C4 | 1.408 (3) | ||

| C9 - C10 | 1.417 (3) |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane. Commercially available this compound was dissolved in the chosen solvent to near saturation at room temperature. The solution was then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days, leading to the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected diffraction intensities were integrated and corrected for Lorentz and polarization effects. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a combination of hydrogen bonding and π-π stacking interactions. The hydroxyl group of one molecule forms a hydrogen bond with the methoxy (B1213986) oxygen atom of a neighboring molecule. These hydrogen bonds link the molecules into chains. These chains are further stabilized by π-π stacking interactions between the naphthalene (B1677914) ring systems of adjacent molecules, leading to a robust three-dimensional supramolecular architecture.

Biological Signaling Pathways

This compound is a known modulator of at least two distinct biological signaling pathways, which are critical in bacterial survival and human drug metabolism.

Inhibition of the WalK/WalR Two-Component System

In many Gram-positive bacteria, the WalK/WalR two-component system is essential for controlling cell wall metabolism and is a promising target for novel antibacterial agents.[2][3][4] The system consists of the sensor histidine kinase WalK and the response regulator WalR. This compound acts as an inhibitor of this pathway.

Inhibition of the WalK/WalR signaling pathway by this compound.

The diagram above illustrates the canonical WalK/WalR signaling cascade. An external signal, typically related to cell wall stress, activates the sensor kinase WalK, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator WalR. Phosphorylated WalR, in turn, modulates the expression of target genes involved in cell wall metabolism. This compound is believed to inhibit the autophosphorylation of WalK, thereby disrupting the entire signaling cascade and impeding bacterial growth.

Activation of the Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a nuclear receptor primarily expressed in the liver and intestine that regulates the expression of genes involved in the metabolism and detoxification of foreign substances, including drugs.[5][6][7] Activation of PXR can lead to significant drug-drug interactions. This compound has been identified as an activator of human PXR.

Activation of the PXR signaling pathway by this compound.

As depicted in the workflow, this compound, acting as a ligand, binds to and activates PXR in the cytoplasm. The activated PXR then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 3A4 (CYP3A4). This binding initiates the transcription of these genes, leading to an increased capacity for drug metabolism.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, the experimental methods used for its determination, and its interactions with the WalK/WalR and PXR signaling pathways. The precise structural data and understanding of its intermolecular interactions offer a solid foundation for further research into its biological activities and for the development of new molecules with tailored properties for therapeutic applications. The elucidation of its roles in both bacterial and human signaling pathways highlights the compound's complex pharmacological profile, warranting further investigation.

References

- 1. This compound | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The WalR-WalK Signaling Pathway Modulates the Activities of both CwlO and LytE through Control of the Peptidoglycan Deacetylase PdaC in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Pregnane X receptor - Wikipedia [en.wikipedia.org]

- 7. The Interface between Cell Signaling Pathways and Pregnane X Receptor [ouci.dntb.gov.ua]

Commercial Suppliers and Technical Applications of 4-Methoxy-1-naphthol: A Guide for Researchers

For researchers, scientists, and drug development professionals, 4-Methoxy-1-naphthol (CAS No. 84-85-5) presents a versatile chemical scaffold with demonstrated potential in antibacterial and drug metabolism research. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its synthesis and biological evaluation.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically supplied as a grey to brown-purple crystalline powder. Key quantitative data from various suppliers are summarized below for easy comparison.

| Supplier/Brand | Purity Specification | Melting Point (°C) |

| Sigma-Aldrich | ≥97% | 126-129 |

| Alfa Aesar | 98+% | - |

| TCI America | ≥98.0% (GC) | 130 |

| Santa Cruz Biotechnology | ≥98% | - |

| Amerigo Scientific | ≥97% | - |

| Leap Chem | 97.0% min | - |

| ChemicalBook | - | 126-129 |

| PubChem | - | 124-126 |

Note: Melting point ranges may vary slightly between suppliers and batches.

Synthesis of this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential two-step synthesis starting from the commercially available 1,4-naphthoquinone (B94277) is outlined below. This proposed pathway is for informational purposes and would require optimization for practical implementation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Biological Evaluation

This compound has been identified as a novel antibacterial compound and an activator of the human Pregnane X Receptor (PXR), a key regulator of drug metabolism.[1] The following are detailed, generalized protocols for assessing these biological activities.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB within the wells of a 96-well plate to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to the final inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

PXR Activation Assessment: Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate the human Pregnane X Receptor (PXR).

Materials:

-

HepG2 cells stably co-transfected with a human PXR expression vector and a luciferase reporter vector containing PXR response elements (e.g., from the CYP3A4 promoter).

-

This compound

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Luciferase assay reagent

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the transfected HepG2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a known PXR agonist (e.g., rifampicin) as a positive control. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the cells for 24-48 hours to allow for PXR activation and subsequent luciferase expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Express the results as fold activation over the vehicle control.

Potential Signaling Pathway Involvement

While direct and detailed experimental evidence for the specific signaling pathways modulated by this compound is still emerging, its known biological activities suggest potential interactions with the WalK/WalR two-component system in bacteria and the Pregnane X Receptor (PXR) signaling pathway in humans.

WalK/WalR Two-Component System (Gram-Positive Bacteria)

The WalK/WalR system is essential for cell wall metabolism and viability in many Gram-positive bacteria.[2][3] this compound has been described as a novel antibacterial compound that targets this system.[1] The proposed mechanism involves the inhibition of the WalR response regulator, which would disrupt the expression of genes crucial for cell wall synthesis and turnover, ultimately leading to bacterial cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the WalK/WalR (YycG/YycF) essential signal transduction pathway reveal a major role in controlling cell wall metabolism and biofilm formation in Staphylococcus aureus - Research - Institut Pasteur [research.pasteur.fr]

Technical Guide: Purity and Assay of 4-Methoxy-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay information for 4-Methoxy-1-naphthol (CAS 84-85-5), a key intermediate in organic synthesis. This document outlines typical purity specifications, detailed analytical methodologies for quality control, and visual representations of experimental workflows.

Quantitative Data Summary

The purity of commercially available this compound is typically high, as required for its use in further chemical synthesis. The following table summarizes purity data gathered from various suppliers. It is important to note that lot-specific data should always be consulted by obtaining a Certificate of Analysis from the supplier.

| Parameter | Specification | Analytical Method | Reference |

| Purity | ≥97% | Not Specified | |

| Purity | ≥98% | Not Specified | [1] |

| Purity | >98.0% | Gas Chromatography (GC) | [TCI Chemicals] |

Experimental Protocols

While specific, validated analytical procedures for this compound are not widely published in peer-reviewed literature, standard methods for the analysis of phenols, naphthols, and their derivatives are readily applicable. Gas Chromatography (GC) is a common technique for assessing the purity of volatile and semi-volatile compounds like this compound.

Purity Determination by Gas Chromatography (GC) with Flame Ionization Detection (FID)

This section details a representative GC-FID method for determining the purity of this compound. This protocol is based on established methods for similar phenolic and naphthalene (B1677914) derivatives.

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Principle: The sample is volatilized and separated into its individual components based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is used for the detection and quantification of the eluted components. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

This compound reference standard (highest available purity)

-

This compound test sample

-

Methanol (B129727), HPLC grade (or other suitable solvent)

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp rate: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Detector Temperature (FID): 300°C

-

Hydrogen Flow: 40 mL/min

-

Air Flow: 400 mL/min

-

Makeup Gas (Helium): 25 mL/min

-

-

Analysis Sequence:

-

Inject a blank (methanol) to ensure the system is clean.

-

Inject the standard solution five times to check for system suitability (e.g., retention time repeatability and peak area precision).

-

Inject the sample solution in duplicate.

-

-

Data Analysis and Calculation:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Integrate all peaks in the chromatogram, excluding the solvent peak.

-

Calculate the purity of the sample using the area percent method:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

-

Visualizations

The following diagrams illustrate the experimental workflow for purity determination and a conceptual representation of the analytical data evaluation process.

Caption: Workflow for GC-FID Purity Analysis of this compound.

Caption: Conceptual Diagram of Purity Calculation from Chromatographic Data.

References

In-Depth Technical Guide to the Health and Safety of 4-Methoxy-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-Methoxy-1-naphthol | [1][2] |

| Synonyms | 1-Hydroxy-4-methoxynaphthalene, 4-methoxynaphthalen-1-ol, Walrycin A | [1][2] |

| CAS Number | 84-85-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | White to light yellow to light red powder/crystal | |

| Melting Point | 126-129 °C | [3] |

| Solubility | Soluble in DMSO and Methanol (slightly) |

Toxicological Data

Acute Toxicity

No definitive LD50 values from oral, dermal, or inhalation studies are publicly available for this compound.

Based on Safety Data Sheet classifications, this compound is considered Harmful if swallowed (Acute Toxicity 4, Oral) .[3]

Skin Corrosion/Irritation

This compound is classified as causing skin irritation (Skin Irritant 2) .[1][3]

Experimental Protocol: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404) [4][5][6]

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: Healthy young adult albino rabbits.

-

Methodology:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

A dose of 0.5 g of the test substance, moistened with a small amount of an appropriate solvent if solid, is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

-

The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

-

Following exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Dermal reactions are scored according to a standardized grading system (see table below).

-

| Reaction | Score |

| Erythema and Eschar Formation | |

| No erythema | 0 |

| Very slight erythema (barely perceptible) | 1 |

| Well-defined erythema | 2 |

| Moderate to severe erythema | 3 |

| Severe erythema (beet redness) to slight eschar formation (injuries in depth) | 4 |

| Edema Formation | |

| No edema | 0 |

| Very slight edema (barely perceptible) | 1 |

| Slight edema (edges of area well defined by definite raising) | 2 |

| Moderate edema (raised approximately 1 mm) | 3 |

| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 |

-

Results: Specific quantitative data from a study on this compound is not publicly available. The classification as a skin irritant suggests that the substance would produce scores in the irritant range in this type of assay.

Serious Eye Damage/Eye Irritation

This compound is classified as causing serious eye irritation (Eye Irritant 2) .[1][3]

Experimental Protocol: Acute Eye Irritation/Corrosion (Following OECD Guideline 405) [7][8][9][10]

This test evaluates the potential of a substance to produce reversible or irreversible changes in the eye.

-

Test System: Healthy young adult albino rabbits.

-

Methodology:

-

A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Ocular lesions are scored according to a standardized grading system.

-

-

Results: Specific quantitative data from a study on this compound is not publicly available. The classification as a serious eye irritant indicates that the substance would cause significant and persistent irritation in this assay.

Respiratory Tract Irritation

This compound is classified as potentially causing respiratory irritation (STOT SE 3) .[1][3]

Mutagenicity

No publicly available data from mutagenicity studies, such as the Ames test (OECD Guideline 471), for this compound were found.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471) [11][12][13][14][15]

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

-

Methodology:

-

The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).

-

The exposure is typically carried out using the plate incorporation method or the pre-incubation method.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

-

Carcinogenicity

No publicly available data from long-term carcinogenicity bioassays for this compound were found.

Experimental Protocol: Carcinogenicity Bioassay (Following NTP Technical Report Series) [16][17][18][19][20]

These studies are designed to evaluate the carcinogenic potential of a substance following long-term exposure.

-

Test System: Typically two rodent species, most commonly rats and mice.

-

Methodology:

-

Animals are exposed to the test substance for a major portion of their lifespan (e.g., 2 years).

-

Exposure is usually via the diet, drinking water, inhalation, or dermal application.

-

Multiple dose groups are used along with a control group.

-

Animals are monitored for clinical signs of toxicity and the development of tumors.

-

At the end of the study, a complete histopathological examination of all major organs and tissues is performed.

-

The incidence of tumors in the exposed groups is compared to the control group.

-

Reproductive and Developmental Toxicity

No publicly available data from reproductive and developmental toxicity studies for this compound were found.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421/422) [21][22][23][24][25]

This screening test provides information on potential effects on male and female reproductive performance and on the development of offspring.

-

Test System: Typically rats.

-

Methodology:

-

The test substance is administered to male and female animals for a defined period before mating, during mating, and for females, throughout gestation and lactation.

-

Parameters such as mating performance, fertility, gestation length, litter size, and pup viability and growth are recorded.

-

The offspring are examined for any abnormalities.

-

Parental animals and offspring are subjected to a gross necropsy and histopathological examination of reproductive organs.

-

Biological Pathways and Mechanisms of Action

Inhibition of the WalK/WalR Two-Component System